molecular formula C8H6N2O2S B1270478 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol CAS No. 69829-90-9

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B1270478
CAS RN: 69829-90-9
M. Wt: 194.21 g/mol
InChI Key: NGBOFOYNPCHKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives typically involves the reaction of appropriate precursors such as hydrazides with carbon disulfide under alkaline conditions or through the cyclization of hydrazide groups into the 1,3,4-oxadiazole nucleus. These methods result in compounds with significant antimicrobial activities, as demonstrated in studies where these compounds showed potent activity against various bacterial strains (Salimon, Salih, & Hussien, 2011).

Molecular Structure Analysis

The molecular structure of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives has been elucidated through various spectroscopic techniques including IR, NMR, and mass spectroscopy. These analyses confirm the presence of the oxadiazole ring and the mercapto group attached to the phenol moiety, which are key to the compound's biological and chemical properties (Gudipati, Anreddy, & Manda, 2011).

Chemical Reactions and Properties

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol and its derivatives participate in various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are fundamental in modifying the chemical structure for specific applications, such as enhancing antimicrobial or anticancer activity. The presence of the mercapto group also allows for further functionalization through thiol-based reactions (Hekal et al., 2020).

Scientific Research Applications

Anti-Proliferative Activity

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives have demonstrated significant anti-proliferative activity against liver and breast cancer cell lines. The compounds exhibited selective action, showing efficacy against cancer cells while not harming normal fibroblasts. They influenced cell cycle progression and induced apoptosis, suggesting potential as candidates for anticancer and antitumor studies (Hekal et al., 2020).

Antioxidant Properties

Some derivatives of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have been investigated for their in-vitro antioxidant properties. These compounds displayed potential as effective antioxidants, offering a promising direction for further research in this area (Kumar K. et al., 2018).

Fungicidal Applications

Compounds derived from 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have been synthesized and tested against fungal species, indicating their potential use as fungicides. This application could be significant in agricultural and biological contexts (Giri & Nizamuddin, 1978).

Herbicidal Activity

Derivatives of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol have shown moderate to high herbicidal activity against various weeds. This suggests potential applications in agriculture for weed control without causing crop injury (Tajik & Dadras, 2011).

Antimicrobial Effects

Some synthesized derivatives exhibit significant antimicrobial activity, with promising results against a range of bacteria and fungi. This aspect points to the potential of these compounds in the development of new antimicrobial agents (Salimon et al., 2011).

Anticancer Potential

Several 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol derivatives have been tested against cancer cell lines, showing dose-dependent inhibition of cell growth. Particularly, certain derivatives displayed potent activity, comparable to known anticancer agents, indicating their potential in anticancer drug development (Gudipati et al., 2011).

Future Directions

The compound and its derivatives have shown potential in various fields. For instance, a series of 5- or 7-substituted 3- {4- (5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and indicated as useful leads for anticancer drug development . Another compound, Stemazole, which is a derivative of “4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol”, exhibited remarkable proliferation-promoting activity in human hippocampal stem/progenitor cells .

properties

IUPAC Name

5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-6-3-1-5(2-4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOFOYNPCHKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10419765
Record name 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

CAS RN

69829-90-9
Record name NSC524081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10419765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

Citations

For This Compound
7
Citations
VB Makane, VS Krishna, EV Krishna… - Future Medicinal …, 2019 - Future Science
Aim: In recent times, heterocyclic chemotypes are being explored for the development of new antimycobacterials that target the drug-resistant tuberculosis. Here, we are disclosing the 5-…
Number of citations: 31 www.future-science.com
S Tariq, S Mutahir, MA Khan, Z Mutahir… - Chemistry & …, 2022 - Wiley Online Library
A series of 1,3,4‐oxadiazole‐2‐thiol derivatives bearing various alkyl or aryl moieties were designed, synthesized, and characterized using modern spectroscopic methods to yield 17 …
Number of citations: 8 onlinelibrary.wiley.com
E Yarmohammadi, H Beyzaei, R Aryan, A Moradi - Molecular Diversity, 2021 - Springer
One of the goals of green chemistry is to use environmentally friendly solvents or remove and reduce the volume of harmful spent solvents. In this study, a novel process for the …
Number of citations: 15 link.springer.com
B MOIETY - SYNTHESIS, 2015 - Citeseer
Synthesis of 1, 3, 4-oxadiazole derivatives has attracted considerable attention in view of therapeutic applications. In the presented research work, a series of novel 5-substituted-1, 3, 4-…
Number of citations: 2 citeseerx.ist.psu.edu
H Zeng - 2023 - search.proquest.com
Design, Synthesis, and Kinetic Study of the First Generation Phenyloxadiazole Compounds and the Second Generation Phenyloxadiazole Compounds and Highly Selective …
Number of citations: 2 search.proquest.com
EA Batuev, AY Lisunov, EA Morozova, VV Klochkov… - Molecular Biology, 2014 - Springer
Methionine γ-lyase [EC 4.4.1.11] participates in methionine catabolism in a number of bacteria and protozoa eukaryotes, including pathogenic microorganisms. The lack of this enzyme …
Number of citations: 5 link.springer.com
AN Bantho - 2022 - ukzn-dspace.ukzn.ac.za
In the mission to combat antimicrobial resistance (AMR), molecular hybridisation was one of the methodologies used in designing new antibiotics agents. Since benzimidazole and …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.